

ASR-490: A Potent Inhibitor of Notch1 Signaling in Cancer Research

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Compound of Interest

Compound Name: ASR-490

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASR-490 is a novel small molecule inhibitor that demonstrates significant potential in cancer therapy through the targeted downregulation of Notch1 signaling.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **ASR-490**. It details key experimental findings, methodologies, and the underlying signaling pathways affected by this compound. All quantitative data is presented in structured tables for clarity, and complex biological processes are visualized using Graphviz diagrams.

Chemical Structure and Properties

ASR-490 is a chemically modified derivative of the naturally occurring compound Withaferin A.^{[1][2][3]} Its development was aimed at enhancing bioavailability and therapeutic efficacy while minimizing toxicity.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₃₄ H ₄₁ NO ₇	[4]
Molecular Weight	575.69 g/mol	[4]
CAS Number	2690312-67-3	[4][5]
Target	Notch1	[4][6]
Pathway	Neuronal Signaling; Stem Cell/Wnt	[4]

Solubility: **ASR-490** is soluble in various formulations for research purposes. For instance, a clear solution can be achieved at a concentration of ≥ 2.5 mg/mL (4.34 mM) in a mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[5] Another formulation yielding a clear solution at the same concentration involves 10% DMSO and 90% corn oil.[4]

Storage: For long-term storage, **ASR-490** powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability.[7]

Biological Activity and Quantitative Data

ASR-490 exhibits potent growth-inhibitory and pro-apoptotic effects in various cancer cell lines, primarily by targeting the Notch1 signaling pathway.[1][5][7]

In Vitro Efficacy

ASR-490 has demonstrated significant anti-proliferative activity in colorectal and breast cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Cell Line	Time Point	IC ₅₀	Source
HCT116 (Colorectal)	24 hours	750 nM	[4] [5] [7]
HCT116 (Colorectal)	48 hours	600 nM	[4] [5] [7]
SW620 (Colorectal)	24 hours	1.2 μ M	[4] [5] [7]
SW620 (Colorectal)	48 hours	850 nM	[4] [5] [7]
Notch1/HCT116 (C4)	24 hours	800 nM	[2]
Notch1/HCT116 (C5)	24 hours	1.1 μ M	[2]

In Vivo Efficacy

Preclinical studies in xenograft mouse models have confirmed the anti-tumor activity of **ASR-490**.

Animal Model	Cancer Type	Dosing Regimen	Outcome	Source
BALB/c athymic nude mice (nu/nu) with pCMV/HCT116 and Notch1/HCT116 xenografts	Colorectal Cancer	5 mg/kg; intraperitoneally; thrice a week for 4 weeks	Inhibited tumor growth	[5] [7]
Xenograft models with ALDH ⁻ and ALDH ⁺ breast cancer cells	Breast Cancer	25 mg/kg; oral administration	Significantly inhibited tumor growth	[8]

Mechanism of Action: Notch1 Signaling Inhibition

ASR-490 specifically binds to the negative regulatory region (NRR) of the Notch1 receptor.[\[2\]](#)
[\[9\]](#) This interaction prevents the proteolytic cleavages required for the activation of Notch1,

thereby inhibiting its downstream signaling cascade.[2] This leads to the downregulation of mesenchymal markers like N-cadherin and β -catenin, and an increase in the epithelial marker E-cadherin, effectively reversing the epithelial-to-mesenchymal transition (EMT) governed by Notch1.[1][2]



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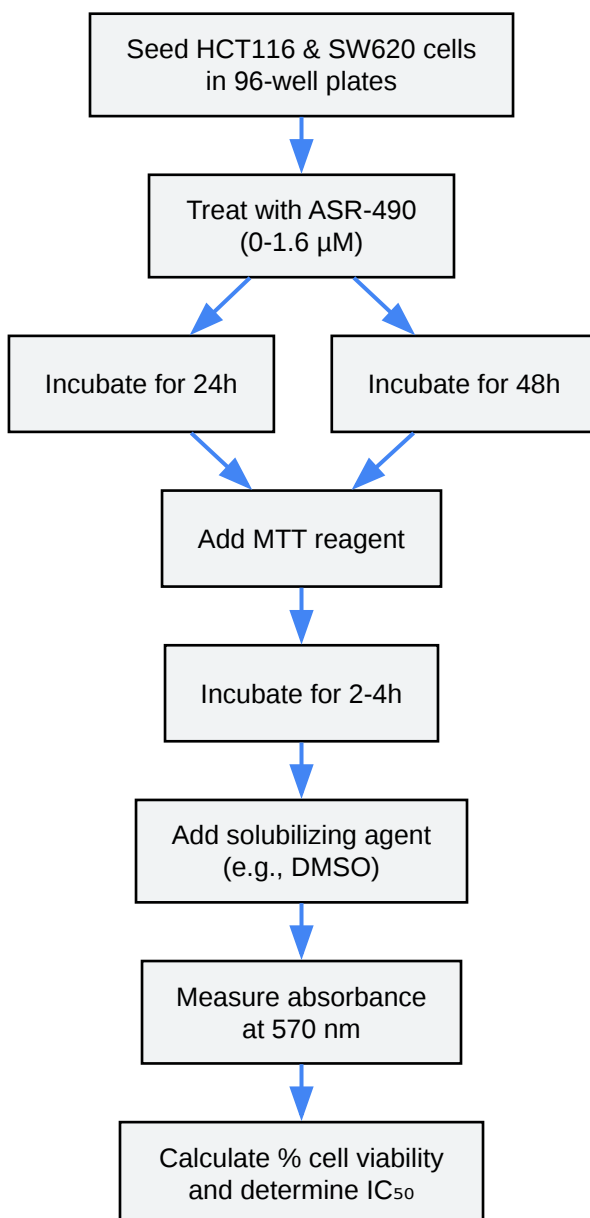
ASR-490 inhibits the Notch1 signaling pathway.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of **ASR-490**.

Cell Viability Assay

- Objective: To determine the cytotoxic effect of **ASR-490** on cancer cells.
- Method: HCT116 and SW620 cells were treated with varying concentrations of **ASR-490** (0-1.6 μ M) for 24 and 48 hours. Cell viability was assessed using the MTT assay.[4][10]
- Data Analysis: The IC₅₀ values were calculated from the dose-response curves.



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Workflow for the MTT-based cell viability assay.

Apoptosis Analysis

- Objective: To determine if **ASR-490** induces apoptotic cell death.
- Method: HCT116 and SW620 cells were treated with the IC₅₀ concentration of **ASR-490** for 24 hours. Cell lysates were then analyzed by Western blotting for the expression of pro-apoptotic markers such as Bax and cleaved PARP.^{[4][5][7]}

- Data Analysis: Increased levels of Bax and cleaved PARP indicate the induction of apoptosis.

Western Blot Analysis

- Objective: To analyze the expression of specific proteins involved in the Notch1 signaling pathway.
- Method: Total RNA was isolated from vehicle- or ASR490-treated cells using TRIzol.[8] Protein lysates were prepared, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Notch1-NICD, HES1).[8]
- Data Analysis: The intensity of the protein bands was quantified to determine changes in protein expression levels.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **ASR-490** in a living organism.
- Method: Six- to eight-week-old BALB/c athymic nude mice were subcutaneously injected with HCT116 cells (pCMV/HCT116 or Notch1/HCT116).[7] Once tumors were established, mice were treated with **ASR-490** (5 mg/kg, i.p., thrice weekly for 4 weeks) or a vehicle control.[5][7] Tumor volume and weight were monitored throughout the study.
- Data Analysis: Tumor growth curves and final tumor weights were compared between the treated and control groups to assess efficacy.

Therapeutic Potential and Future Directions

ASR-490 has emerged as a promising therapeutic agent for cancers driven by aberrant Notch1 signaling, such as colorectal and breast cancer.[1][2][8] Its ability to overcome Notch1 overexpression and inhibit tumor growth in preclinical models highlights its potential for clinical development.[1][7] Furthermore, studies have shown that **ASR-490** can restore chemosensitivity in triple-negative breast cancer, suggesting its potential use in combination therapies.[11] Future research will likely focus on detailed pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to pave the way for clinical

trials. The specificity of **ASR-490** for Notch1 over other Notch isoforms is a key advantage that may translate to a favorable safety profile.^{[1][2][3]}

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